![molecular formula C9H13BClNO2 B13041283 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[c][1,2]oxaborol ring, which is known for its stability and reactivity. The hydrochloride (hcl) form enhances its solubility and stability, making it suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves the following steps:
Formation of the Benzo[c][1,2]oxaborol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxaborol ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable methylamine derivative reacts with the benzo[c][1,2]oxaborol intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses . By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(methylamino)benzoate: This compound shares a similar structure but lacks the oxaborol ring.
Benzoic acid, 4-(methylamino)-: Another related compound, differing in the absence of the oxaborol ring.
Uniqueness
The presence of the benzo[c][1,2]oxaborol ring in 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl imparts unique chemical and biological properties, distinguishing it from other similar compounds. This ring structure contributes to its stability, reactivity, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H13BClNO2 |
|---|---|
Molekulargewicht |
213.47 g/mol |
IUPAC-Name |
1-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9-8(7)6-13-10(9)12;/h2-4,11-12H,5-6H2,1H3;1H |
InChI-Schlüssel |
SFSHOBOOTOYYJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)CNC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


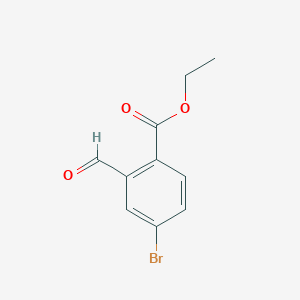
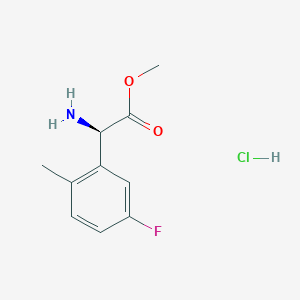

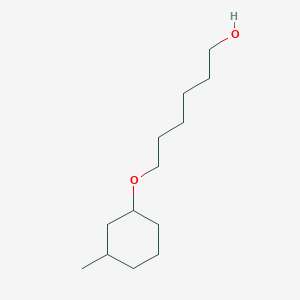
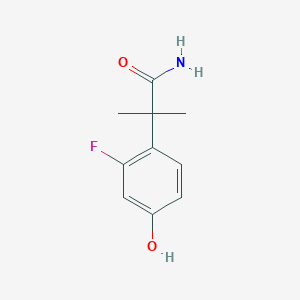
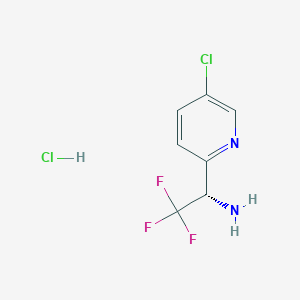
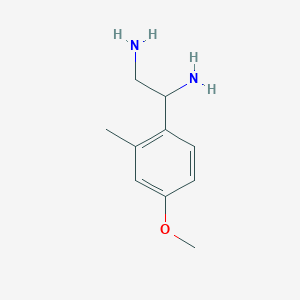
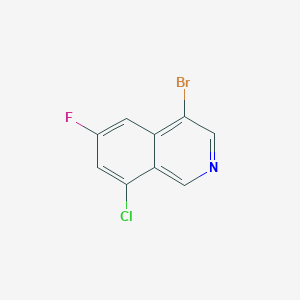
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)




![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
